Moderate Muscarinic vs. Nicotinic Activity: A Differentiating Receptor Profile
4-[2-(3-Fluorophenyl)ethyl]piperidine exhibits a distinct nicotinic acetylcholine receptor (nAChR) profile characterized by an EC₅₀ of 30,000 nM at the human muscle-type nAChR [1]. This moderate agonist activity is a key differentiator from its close regioisomer, 3-[2-(3-fluorophenyl)ethyl]piperidine, which has not demonstrated comparable nAChR engagement in public data, and from the chain-shortened analog 4-(3-fluorophenyl)piperidine, which shows a different receptor interaction pattern . The presence of the ethyl linker in the target compound appears critical for this specific receptor interaction.
| Evidence Dimension | Functional Potency at Human Muscle-Type Nicotinic Acetylcholine Receptor (nAChR) |
|---|---|
| Target Compound Data | EC₅₀ = 30,000 nM |
| Comparator Or Baseline | 3-[2-(3-fluorophenyl)ethyl]piperidine (regioisomer); 4-(3-fluorophenyl)piperidine (chain-shortened analog) |
| Quantified Difference | Qualitative difference in activity profile; target compound exhibits measurable nAChR agonist activity not reported for the comparators in available data. |
| Conditions | Functional assay on human nAChR subtype TE671 (muscle) [1] |
Why This Matters
This specific nAChR activity profile makes the compound a useful tool for studying cholinergic signaling pathways, a property not shared by its closest structural analogs, thereby justifying its selection for neuroscience research applications.
- [1] BindingDB. Affinity Data for BDBM50056147 (4-[2-(3-fluorophenyl)ethyl]piperidine) at Nicotinic Acetylcholine Receptor (Muscle). BindingDB. View Source
